1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group and a thiophene ring
Preparation Methods
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.
Attachment of the Thiophene Ring: The thiophene ring is attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and thiophene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one include:
1-(3-Aminopyrrolidin-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring, offering different electronic properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2OS, with a molecular weight of 196.27 g/mol. The compound features a pyrrolidine ring connected to a thiophene moiety, which is known for its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiophene derivatives. Specifically, compounds similar to this compound have shown promising activity against viral infections by disrupting critical interactions in viral fusion processes. For instance, modifications in the thiophene structure have been correlated with enhanced antiviral efficacy, particularly against the Ebola virus .
Antibacterial Activity
Thiophene derivatives have also been evaluated for their antibacterial properties. A series of compounds derived from similar scaffolds have demonstrated significant activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The dual-targeting mechanism observed in these compounds suggests that they may inhibit bacterial DNA gyrase and topoisomerase IV, leading to effective bacterial cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the pyrrolidine ring is crucial for maintaining activity, while alterations in the thiophene substituents can enhance potency. For example, variations at the 2 and 5 positions of the thiophene ring have been linked to improved bioactivity profiles .
Study on Antiviral Efficacy
A study investigating the antiviral efficacy of thiophene derivatives found that certain modifications led to a significant increase in potency against viral pseudotypes. The compound's ability to inhibit the NPC1/EBOV-GP interaction was particularly noteworthy, suggesting its potential as a therapeutic agent against Ebola virus infections .
Evaluation of Antibacterial Properties
In another study focused on antibacterial activity, derivatives similar to this compound were synthesized and tested against various strains. The results indicated that these compounds exhibited low nanomolar activity against resistant bacterial strains, with promising results in in vivo models .
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H12N2OS |
Molecular Weight | 196.27 g/mol |
Antiviral Activity | Effective against EBOV |
Antibacterial Activity | Low nanomolar potency |
Modification | Effect on Activity |
---|---|
Substituent at Position 2 | Increased antiviral potency |
Substituent at Position 5 | Enhanced antibacterial action |
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-thiophen-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-12(6-9)10(13)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCHPCDKCVETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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